molecular formula C20H29Cl B14565901 19-Chloro-2-methylnonadeca-6,9,12-triyne CAS No. 61626-17-3

19-Chloro-2-methylnonadeca-6,9,12-triyne

Cat. No.: B14565901
CAS No.: 61626-17-3
M. Wt: 304.9 g/mol
InChI Key: DCQAXXHLWJZOKT-UHFFFAOYSA-N
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Description

19-Chloro-2-methylnonadeca-6,9,12-triyne is a chemical compound characterized by its unique structure, which includes a chlorine atom, a methyl group, and three triple bonds (triyne)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-Chloro-2-methylnonadeca-6,9,12-triyne typically involves alkyne metathesis, a reaction that forms new carbon-carbon triple bonds. Molybdenum-catalyzed alkyne metathesis is a common method used to synthesize conjugated triynes, including this compound . The reaction conditions often require the use of sterically-hindered diynes to ensure site-selective metathesis and prevent the formation of unwanted byproducts .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

19-Chloro-2-methylnonadeca-6,9,12-triyne can undergo various chemical reactions, including:

    Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as azides or nitriles.

Scientific Research Applications

19-Chloro-2-methylnonadeca-6,9,12-triyne has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antibacterial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 19-Chloro-2-methylnonadeca-6,9,12-triyne involves its interaction with molecular targets and pathways. The compound’s triple bonds and chlorine atom can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially disrupting their normal functions and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

19-Chloro-2-methylnonadeca-6,9,12-triyne is unique due to its combination of a chlorine atom, a methyl group, and three triple bonds. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61626-17-3

Molecular Formula

C20H29Cl

Molecular Weight

304.9 g/mol

IUPAC Name

19-chloro-2-methylnonadeca-6,9,12-triyne

InChI

InChI=1S/C20H29Cl/c1-20(2)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21/h20H,3,8-9,11,13-19H2,1-2H3

InChI Key

DCQAXXHLWJZOKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC#CCC#CCC#CCCCCCCCl

Origin of Product

United States

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